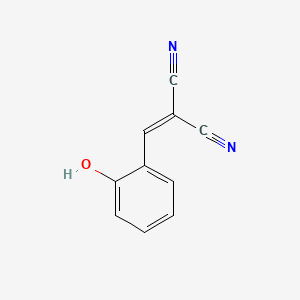

Malononitrile, salicylidene-

Description

The exact mass of the compound Malononitrile, salicylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Malononitrile, salicylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malononitrile, salicylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8(7-12)5-9-3-1-2-4-10(9)13/h1-5,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSXHHWBTYNRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219976 | |

| Record name | Malononitrile, salicylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-92-9 | |

| Record name | 2-Hydroxybenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, salicylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLIDENEMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB8BN5GMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Nitrile Chemistry and Aromatic Schiff Bases

Salicylidene malononitrile (B47326), with the chemical formula C10H6N2O, is a derivative of malononitrile and salicylaldehyde (B1680747). synhet.com It belongs to the class of organic compounds known as nitriles, which are characterized by a -C≡N functional group. The chemistry of nitriles is rich and varied, with these compounds serving as important intermediates in the synthesis of numerous organic molecules.

Simultaneously, salicylidene malononitrile is classified as an aromatic Schiff base. Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. In this case, the salicylidene portion of the molecule originates from salicylaldehyde. Aromatic Schiff bases are of particular interest due to their coordination capabilities with metal ions and their diverse biological activities. medcraveonline.comresearchgate.net The combination of the nitrile groups and the salicylidene Schiff base framework within a single molecule imparts unique reactivity and properties to salicylidene malononitrile.

Significance of the Salicylidene Moiety in Organic Synthesis

The salicylidene moiety, derived from salicylaldehyde (B1680747), is a crucial component that contributes significantly to the chemical reactivity and utility of the parent molecule. This structural unit is characterized by a hydroxyl group (-OH) ortho to an aldehyde group (-CHO) on a benzene (B151609) ring.

The presence of the hydroxyl group in such close proximity to the imine linkage in salicylidene-containing compounds allows for the formation of stable metal complexes. medcraveonline.comnih.gov These complexes, often referred to as salen-type complexes when a diamine is used, have found widespread applications in catalysis and materials science. medcraveonline.comresearchgate.net The ability of the salicylidene moiety to coordinate with a variety of metal ions has been a driving force in the development of new catalysts for a range of organic transformations. medcraveonline.comnih.gov

Role of Malononitrile As an Active Methylene Compound

Malononitrile (B47326) (CH2(CN)2) is a classic example of an active methylene (B1212753) compound. ajrconline.orgscispace.comresearchgate.net The methylene group (-CH2-) in malononitrile is flanked by two electron-withdrawing nitrile groups (-CN). This electronic arrangement makes the methylene protons acidic and easily removable by a base, leading to the formation of a resonance-stabilized carbanion. ajrconline.org

This carbanion is a potent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions. ajrconline.orgresearchgate.net One of the most prominent reactions involving malononitrile is the Knoevenagel condensation, where it reacts with aldehydes or ketones to form a substituted olefin. ajrconline.orgscispace.comsioc-journal.cn The formation of salicylidene malononitrile itself is a result of a Knoevenagel condensation between salicylaldehyde (B1680747) and malononitrile. evitachem.comacademie-sciences.fr The high reactivity of the active methylene group in malononitrile makes it a valuable building block in the synthesis of diverse heterocyclic compounds and other complex organic molecules. ajrconline.orgresearchgate.net

Overview of Research Trajectories for the Chemical Compound

Classical Condensation Approaches

The most fundamental and widely employed method for the synthesis of salicylidene malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, salicylaldehyde (B1680747).

Knoevenagel Condensation of Salicylaldehyde and Malononitrile

The Knoevenagel condensation between salicylaldehyde and malononitrile is a robust and efficient method for generating salicylidene malononitrile. scispace.comwisdomlib.org The reaction proceeds by the deprotonation of the acidic methylene group of malononitrile by a base, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of salicylaldehyde. The subsequent intermediate undergoes dehydration to yield the final product, 2-(2-hydroxybenzylidene)malononitrile. dcu.ie This condensation is a cornerstone in the synthesis of various heterocyclic compounds, where the initial product can undergo further intramolecular cyclization. scispace.comwisdomlib.org The reaction conditions, including the choice of catalyst and solvent, can be manipulated to control the reaction rate and yield, and in some cases, to favor the formation of subsequent products. scispace.com

Investigation of Catalyst Effects in Condensation Reactions

Inorganic bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are effective and commonly used catalysts for the synthesis of salicylidene malononitrile. In an aqueous medium, the reaction of salicylaldehyde with one equivalent of malononitrile in the presence of Na₂CO₃ has been reported to produce 2-iminochromene-3-carbonitrile (a cyclized isomer of salicylidene malononitrile) in a high yield of 90%. nih.govbeilstein-journals.org A comparable yield was achieved using NaHCO₃ under similar conditions. nih.govbeilstein-journals.org These weak inorganic bases are sufficiently strong to deprotonate malononitrile, initiating the condensation, while being mild enough to minimize side reactions. The use of Na₂CO₃ under solvent-free grinding conditions has also been shown to be a highly efficient green chemistry approach for Knoevenagel condensations. niscpr.res.insharif.edu The basicity of the sodium salt plays a significant role, with the catalytic activity generally following the order of their base strength. lookchem.com

Effect of Inorganic Base Catalysts

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Na₂CO₃ | H₂O | 90 | nih.govbeilstein-journals.org |

| NaHCO₃ | H₂O | Comparable to Na₂CO₃ | nih.govbeilstein-journals.org |

| Na₂CO₃ (grinding) | Solvent-free | High | sharif.edu |

Amine-based catalysts are widely used in Knoevenagel condensations. Triethylamine (Et₃N), a tertiary amine, has been employed in the reaction of salicylaldehyde with malononitrile in methanol, leading to the formation of 2-amino-3-cyano-4H-chromene derivatives in high yield. beilstein-journals.org The mechanism with tertiary amines is believed to proceed through a base-catalyzed aldol-type condensation. dcu.ie

L-proline, an amino acid, has been utilized as a catalyst in a three-component reaction involving salicylaldehyde, malononitrile, and indole, affording 2-aminochromene derivatives in a 90% yield. nih.govbeilstein-journals.org L-proline is considered a green catalyst and has been shown to be effective in various solvents, including deep eutectic solvents. researchgate.net

1,4-Diazabicyclo[2.2.2]octane (DABCO) is another effective amine catalyst. Its mechanism in reactions involving salicylaldehyde and α,β-unsaturated compounds has been linked to the Baylis–Hillman reaction pathway. nih.govbeilstein-journals.org

Benzyltrimethylammonium hydroxide, known as Triton B, has been demonstrated as an effective base promoter for the synthesis of 4H-chromenes from salicylaldehyde, malononitrile, and indoles, where it can act as both a catalyst and a solvent. rsc.org

Performance of Amine Catalysts

| Catalyst | Reactants | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Et₃N | Salicylaldehyde, Malononitrile | CH₃OH | 94 | beilstein-journals.org |

| L-Proline | Salicylaldehyde, Malononitrile, Indole | - | 90 | nih.govbeilstein-journals.org |

| Triton B | Salicylaldehyde, Malononitrile, Indoles | Triton B | Excellent | rsc.org |

Solid-phase catalysts offer advantages such as ease of separation and reusability, aligning with the principles of green chemistry. Mesoporous molecular sieves, particularly MCM-41, have proven to be highly effective catalysts for the Knoevenagel condensation of salicylaldehyde and malononitrile. The use of MCM-41 as a catalyst resulted in a 94% yield of the corresponding 2-iminochromene. nih.govbeilstein-journals.org A key advantage of MCM-41 is its recyclability; it can be reused for up to five cycles with only a minor decrease in product yield. nih.govbeilstein-journals.org Other molecular sieves, such as 3Å, 4Å, and 5Å, have also been used but generally result in lower yields compared to MCM-41. nih.govbeilstein-journals.org Amine-functionalized MCM-41 has also been developed and shown to be an efficient catalyst for this condensation, particularly in aqueous media under microwave irradiation. wisdomlib.orgresearchgate.net

Efficacy of Solid-Phase Catalysts

| Catalyst | Yield (%) | Recyclability | Reference |

|---|---|---|---|

| MCM-41 | 94 | Up to 5 cycles | nih.govbeilstein-journals.org |

| 3Å Molecular Sieves | Lower than MCM-41 | - | nih.govbeilstein-journals.org |

| Amine-functionalized MCM-41 | High | Reusable | wisdomlib.orgresearchgate.net |

Influence of Solvent Systems on Reaction Outcomes

The solvent system plays a crucial role in the Knoevenagel condensation, affecting reaction rates, yields, and in some cases, the product distribution. The reaction is strongly solvent-dependent and is generally favored in highly polar solvents. dcu.ie A variety of solvents have been studied, including water, ethanol (B145695), methanol, and acetonitrile (B52724). scispace.comnih.govresearchgate.net

Water is an environmentally benign solvent and has been used successfully, often in conjunction with base catalysts like Na₂CO₃ or NaHCO₃, to produce high yields of the condensation product. scispace.com Ethanol is another commonly used solvent, and in some cases, refluxing in ethanol can lead to high yields of subsequent chromene products without the need for a catalyst. researchgate.net Comparative studies have shown that for certain catalyst systems, such as ionic liquid-supported proline, acetonitrile provides significantly better results than other conventional organic solvents. researchgate.net The choice of solvent can be critical, and a delicate control of the solvent, along with temperature and reactant ratios, determines the final product structure. scispace.com

Effect of Solvent on Knoevenagel Condensation

| Solvent | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| H₂O | Na₂CO₃ | Room Temperature | High Yield (90%) | nih.govbeilstein-journals.org |

| Ethanol | None | Reflux | High Yield (75-93% of chromenes) | researchgate.net |

| Ethanol | PIDA | 35-40 °C | High Yield (90-92%) | nih.gov |

| Acetonitrile | Ionic liquid-supported proline | - | Superior to other organic solvents | researchgate.net |

Advanced Synthetic Strategies for Malononitrile, Salicylidene- Derivatives

Modern synthetic approaches have focused on efficiency, atom economy, and environmental sustainability. academie-sciences.fr These strategies often involve complex cascades where the initial salicylidene malononitrile intermediate reacts in situ with other components to build elaborate molecular architectures. beilstein-journals.org

Multicomponent reactions (MCRs) are highly valued for their ability to produce complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and waste reduction. academie-sciences.frcdnsciencepub.com This approach has been extensively applied to the synthesis of chromene derivatives starting from salicylaldehyde and malononitrile. academie-sciences.frcdnsciencepub.com

The three-component reaction of salicylaldehyde, malononitrile, and a ketone, typically in the presence of a catalyst like ammonium (B1175870) acetate (B1210297), provides a direct route to various nitrogen-containing heterocycles. oup.comoup.com Depending on the reaction conditions and the specific ketone used, different product scaffolds can be obtained.

When aliphatic ketones such as acetone, methyl ethyl ketone, or diethyl ketone are used, the ternary condensation in refluxing ethanol with ammonium acetate leads to the formation of 2-amino-6-alkyl-4-aryl-4,5-dihydronicotinonitrile derivatives. oup.com The proposed mechanism involves the initial formation of a Knoevenagel adduct from salicylaldehyde and malononitrile, which then undergoes a series of transformations, including reaction with ammonia (B1221849) (from ammonium acetate) and condensation with the ketone, ultimately leading to the dihydronicotinonitrile product. oup.com The reaction course can be significantly influenced by the choice of solvent and reaction temperature. acs.org For instance, using p-methylacetophenone as the ketone reactant in ethanol favored the formation of a benzopyranopyridine product, while conducting the reaction in an ethanol-pyridine mixture yielded a different structural isomer as the main product. acs.org

High surface area magnesium oxide (MgO) has also been employed as an efficient and reusable heterogeneous base catalyst for these one-pot multicomponent reactions, particularly for the synthesis of 4,6-disubstituted-3-cyano-2(1H)-iminopyridines. researchgate.net

Table 1: Ternary Condensations of Salicylaldehyde, Malononitrile, and Ketones

| Ketone | Catalyst | Solvent | Product Type | Yield | Reference |

| Aliphatic Ketones (e.g., Acetone) | Ammonium Acetate | Ethanol | 2-Amino-4,5-dihydronicotinonitriles | Not specified | oup.com |

| m-Nitroacetophenone | Ammonium Acetate | Ethanol | 2-Imino-4-aryl-4H-benzopyranopyridines | 18-24% | acs.org |

| p-Methylacetophenone | Ammonium Acetate | Ethanol | 12-Aryl-benzopyranopyridopyrimidines | Main product | acs.org |

| Various Ketones | MgO | DMF | 4,6-Disubstituted-3-cyano-2(1H)-iminopyridines | Good to excellent | researchgate.net |

Multicomponent reactions involving salicylaldehydes, malononitrile, and organophosphorus compounds like dialkyl phosphites or secondary phosphine (B1218219) oxides have emerged as a powerful method for synthesizing α-aminophosphonates and phosphine oxides fused to a chromene core. researchgate.netrsc.org These phosphorus-containing heterocycles are of significant interest in medicinal chemistry.

The one-pot, three-component reaction of a salicylaldehyde, malononitrile, and a dialkyl phosphite (B83602) or diphenylphosphine (B32561) oxide can be catalyzed by various bases. rsc.org Pentamethyldiethylenetriamine (PMDTA) has been identified as a particularly effective catalyst for these transformations, affording (2-amino-3-cyano-4H-chromen-4-yl)phosphonates and their corresponding phosphine oxides in excellent yields under mild, often solvent-free, conditions. rsc.org The reaction proceeds through the initial Knoevenagel condensation to form the salicylidene malononitrile intermediate, followed by the nucleophilic addition of the phosphite or phosphine oxide to the activated double bond and subsequent intramolecular cyclization. rsc.orgrsc.org

Optimization studies have shown that solvent-free conditions at elevated temperatures (e.g., 60 °C) can significantly accelerate the reaction, leading to complete conversion in minutes. rsc.org Other catalysts, such as the strong, non-ionic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been shown to be highly effective for promoting the conjugate addition of P(O)-H bonds to the activated alkene intermediate formed from the aldehyde and malononitrile. researchgate.net

Table 2: Adduct Formation with Phosphites and Phosphine Oxides

| Phosphorus Reagent | Catalyst | Conditions | Product Type | Yield | Reference |

| Diethyl Phosphite | PMDTA | 60 °C, 10 min, solvent-free | Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | 96% | rsc.org |

| Diphenylphosphine Oxide | PMDTA | 60 °C, 15 min, solvent-free | (2-Amino-3-cyano-4H-chromen-4-yl)diphenylphosphine oxide | 95% | rsc.org |

| Diphenyl Phosphonite | TBD | Not specified | 2-Amino-4-(diphenylphosphinoyl)-4H-chromene-3-carbonitrile | High | researchgate.net |

| Diarylphosphine Oxides | Not specified | Not specified | (2-Amino-3-cyano-4H-chromen-4-yl)-diarylphosphine oxides | Not specified | rsc.org |

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for salicylidene malononitrile derivatives that minimize or eliminate the use of hazardous solvents and reagents.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower energy consumption, and often increased reaction rates and selectivity. rsc.org The multicomponent synthesis of 2-amino-4H-chromene derivatives has been successfully achieved under solvent-free conditions using various methods.

One approach involves grinding the reactants (salicylaldehyde, malononitrile, and a third component) in a mortar and pestle, sometimes with a catalytic amount of a base like sodium acetate or potassium fluoride. academie-sciences.fr This mechanochemical activation can lead to the rapid formation of 4-pyrano-substituted 2-amino-4H-chromenes in high yields (80–90%) within just 15 minutes. academie-sciences.fr Similarly, the reaction between salicylaldehydes, malononitrile, and cyanoacetamides can be performed by grinding with a base such as NaOH to produce substituted 2-amino-4H-chromenes. academie-sciences.fracademie-sciences.fr

Investigations into the direct reaction of salicylaldehyde and malononitrile under solvent- and catalyst-free conditions (via mechanochemical mixing or thermal heating) revealed the formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile, a product resulting from the addition of a second malononitrile molecule to the initial Knoevenagel adduct. rsc.orgrsc.org Furthermore, simple and commercially available organocatalysts, such as cyclohexylamine, have been shown to efficiently catalyze the solvent-free, three-component synthesis of 2-amino-4H-chromenes at room temperature. arkat-usa.org

Table 3: Solvent-Free Syntheses of Salicylidene Malononitrile Derivatives

| Reactants | Catalyst/Method | Time | Product Type | Yield | Reference |

| Salicylaldehyde, Malononitrile, 4-Hydroxy-6-methyl-2H-pyran-2-one | NaOAc or KF / Grinding | 15 min | 4-Pyrano-substituted 2-amino-4H-chromenes | 80-90% | academie-sciences.fr |

| Salicylaldehyde, Malononitrile, Cyanoacetamide | NaOH / Grinding | 30 min | 2-Amino-4H-chromenes | 58% | academie-sciences.fracademie-sciences.fr |

| Salicylaldehyde, Malononitrile | Mechanochemical mixing / No catalyst | Not specified | (2-Amino-3-cyano-4H-chromen-4-yl)malononitrile | Good | rsc.orgrsc.org |

| Salicylaldehyde, Malononitrile, Nitromethane | Cyclohexylamine / Stirring | 30 min | 2-Amino-4-nitromethyl-4H-chromene-3-carbonitrile | High | arkat-usa.org |

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. arkat-usa.org Syntheses of salicylidene malononitrile derivatives have been effectively carried out in aqueous media.

The three-component reaction of salicylaldehydes, malononitrile, and cyanoacetamides proceeds efficiently in water at 60 °C with a catalytic amount of sodium hydroxide, yielding substituted 2-amino-4H-chromenes in high yields of 80–95% after 3 hours. academie-sciences.fracademie-sciences.fr This 'on-water' protocol is simple, uses readily available equipment, and provides higher yields and diastereoselectivity compared to some previous methods. academie-sciences.fr

Surfactant-type catalysts, such as sodium dodecyl sulfate (B86663) (SDS), have also been utilized to facilitate these reactions in water at room temperature. arkat-usa.org A catalytic amount of SDS enables the one-pot, three-component synthesis of a wide array of 2-amino-3-cyano-4-substituted-4H-chromenes from salicylaldehydes, malononitrile, and various nucleophiles, with excellent yields (82-98%). arkat-usa.org Other catalysts, like indium(III) chloride, have been shown to be effective for the one-pot synthesis of 2-amino-4H-chromenes from salicylaldehyde, malononitrile, and cyclic nucleophiles in ethanol, which often contains water. cdnsciencepub.com The use of sodium carbonate or bicarbonate in purely aqueous medium is also a common and effective method for synthesizing the initial 2-iminochromene intermediate. beilstein-journals.orgevitachem.com

Table 4: Aqueous-Mediated Syntheses of Salicylidene Malononitrile Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product Type | Yield | Reference |

| Salicylaldehyde, Malononitrile, Cyanoacetamide | NaOH (5 mol%) | Water | 60 °C, 3 h | Substituted 2-amino-4H-chromenes | 80-95% | academie-sciences.fracademie-sciences.fr |

| Salicylaldehyde, Malononitrile, Indole | SDS (20 mol%) | Water | Room Temp. | 2-Amino-4-(indol-3-yl)-4H-chromenes | 82-98% | arkat-usa.org |

| Salicylaldehyde, Malononitrile, Rhodanine | InCl₃ (20 mol%) | Ethanol | Room Temp. | 2-Amino-4-(2-thioxothiazolidin-5-yl)-4H-chromenes | 80-85% | cdnsciencepub.com |

| Salicylaldehyde, Malononitrile | Na₂CO₃ | Water | Not specified | 2-Iminochromene | 90% | beilstein-journals.org |

Green Chemistry Protocols

Microwave-Assisted and Enzyme-Catalyzed Condensations

The condensation of salicylaldehyde and malononitrile has been effectively accelerated using microwave irradiation. This technique has been shown to significantly reduce reaction times, often from hours or days to mere minutes, while maintaining high yields of the desired products. rsc.orgat.ua For instance, the synthesis of 2-amino-4H-chromenes from salicylaldehyde and malononitrile derivatives has been achieved with high efficiency under microwave conditions. mdpi.com

In a notable application of biocatalysis, lipases have been employed to catalyze the condensation of substituted salicylaldehydes and malononitrile. researchgate.netresearchgate.net By carefully controlling the molar ratio of the substrates and the reaction time under microwave irradiation, it is possible to selectively obtain two different products. rsc.org For example, using Candida antarctica lipase (B570770) B (CAL-B) as a catalyst in a one-pot reaction of salicylaldehyde and malononitrile under microwave irradiation (60°C) for 10 minutes resulted in yields of 93.8-96.2%. researchgate.net This enzymatic approach, often coupled with the speed of microwave heating, presents a green and efficient synthetic protocol. rsc.orgscispace.com The use of protic solvents like ethanol is often preferred in these reactions as they have excellent microwave-absorbing capabilities and can facilitate proton-transfer reactions. rsc.org

Table 1: Comparison of Catalytic Methods for Salicylidene Malononitrile Synthesis

| Catalyst/Method | Key Features | Typical Reaction Time | Reported Yields | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, significantly reduced reaction times. | Minutes | High | rsc.orgat.uamdpi.com |

| Lipase (e.g., CAL-B) | Biocatalysis, environmentally friendly, can be combined with microwave irradiation. | 10 minutes (with microwave) | 93.8-96.2% | rsc.orgresearchgate.netresearchgate.net |

Elucidation of Reaction Pathways and Intermediate Formation

The reaction between salicylaldehyde and malononitrile is not a simple condensation but rather a complex series of events that can lead to a variety of products depending on the conditions. Understanding these pathways is crucial for selectively synthesizing the desired compounds.

Analysis of Intramolecular Cyclization Pathways (e.g., Pinner-like Cyclization)

A key step in the formation of chromene derivatives from salicylaldehyde and malononitrile is an intramolecular cyclization. evitachem.comnih.govbeilstein-journals.org This process often follows the initial Knoevenagel condensation. beilstein-journals.orgscispace.com One of the proposed mechanisms involves a Pinner-like cyclization. rsc.orgrsc.org In this pathway, the hydroxyl group of the initially formed 2-(2-hydroxybenzylidene)malononitrile attacks one of the cyano groups, leading to the formation of an iminocoumarin intermediate. rsc.orgrsc.org This cyclization is a critical step in the domino reactions that produce various functionalized chromenes. rsc.org The formation of 2-iminochromenes is a classic example of this condensation followed by intramolecular cyclization. scispace.com In some multicomponent reactions, a rapid Pinner cyclization of an intermediate adduct is a crucial step in the formation of the final chromeno[2,3-b]pyridine scaffold. semanticscholar.org

Mechanisms of Dimerization and Oligomerization

Under certain reaction conditions, dimerization and oligomerization of the initial products can occur. mdpi.com For instance, the reaction of salicylaldehyde with malononitrile can lead to the formation of dimeric chromene derivatives. scispace.com One study reported the synthesis and full characterization of two novel 2-iminochromene dimers. scispace.com The formation of these dimers can sometimes be promoted under catalyst-free conditions with ultrasound activation, leading to higher yields in shorter reaction times compared to traditional methods. mdpi.com The reaction of salicylaldehydes with the malononitrile dimer is another pathway that leads to complex heterocyclic systems like 5H-chromeno[2,3-b]pyridines. researchgate.netnih.gov These multicomponent reactions can be intricate, involving several steps such as Knoevenagel condensation, Michael addition, and double Pinner-type cyclization. nih.govx-mol.com Undesired oligomerization of starting materials can also occur, particularly under certain electrochemical conditions. researchgate.net

Investigations of Retro-Michael and Oxidation Processes

The reaction pathways involving salicylaldehyde and malononitrile are further complicated by the possibility of retro-Michael reactions and oxidation processes. mdpi.com A retro-Michael reaction can lead to the elimination of a malononitrile molecule from an already formed adduct, such as (2-amino-3-cyano-4H-chromen-4-yl)malononitrile. evitachem.commdpi.com This eliminated malononitrile can then participate in subsequent reactions, attacking the nitrile carbon of another molecule and leading to more complex structures. mdpi.com

Oxidation processes, sometimes by atmospheric oxygen, can also play a role in the formation of the final product profile. mdpi.com For example, 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles can be oxidized to novel chromeno[3,4-c]pyridine derivatives. mdpi.com These retro-Michael and oxidation processes highlight the dynamic nature of the reaction mixture and the importance of carefully controlling reaction conditions to achieve the desired outcome. evitachem.commdpi.com

Cascade Reaction Mechanisms (e.g., Aldol (B89426), Cyclization, Dehydration, Michael Addition)

The synthesis of various chromene derivatives from salicylaldehyde and malononitrile often proceeds through elegant cascade reactions. evitachem.comnih.gov These sequences can involve a series of transformations in a single pot, showcasing high atom and step economy. researchgate.net A common cascade begins with an aldol-type reaction or a Knoevenagel condensation between salicylaldehyde and malononitrile. nih.govacademie-sciences.fr This is typically followed by an intramolecular cyclization and a dehydration step to form a reactive intermediate like 2-iminochromene. evitachem.comnih.gov

Table 2: Key Steps in Cascade Reactions Involving Salicylidene Malononitrile

| Reaction Step | Description | Reference |

|---|---|---|

| Knoevenagel/Aldol Condensation | Initial reaction between salicylaldehyde and malononitrile. | nih.govacademie-sciences.fr |

| Intramolecular Cyclization | Formation of the chromene ring system, can be a Pinner-like reaction. | evitachem.comnih.govrsc.orgrsc.org |

| Dehydration | Elimination of a water molecule to form a stable intermediate. | evitachem.comnih.gov |

| Michael Addition | Nucleophilic addition to the activated intermediate. | evitachem.comnih.govrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Malononitrile, Salicylidene- Systems

NMR spectroscopy stands as a cornerstone for the structural elucidation of salicylidene malononitrile systems. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments, along with real-time monitoring, offer a wealth of information regarding the atomic arrangement and reaction pathways.

¹H and ¹³C NMR Spectral Assignments

In the ¹H NMR spectrum of the parent compound, 2-(2-hydroxybenzylidene)malononitrile, the phenolic hydroxyl (-OH) proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. The vinyl proton (=CH-) signal is also a distinct singlet found in the aromatic region. The protons of the salicylidene aromatic ring display a complex splitting pattern corresponding to their substitution.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the nitrile groups (-CN) appearing at characteristic downfield shifts. The carbon atoms of the aromatic ring and the ethylenic double bond also have distinct chemical shifts that are sensitive to the electronic effects of the substituents. For instance, electron-donating groups on the salicylaldehyde moiety will typically cause an upfield shift (lower ppm) of the corresponding carbon signals, while electron-withdrawing groups will induce a downfield shift.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Salicylidene Malononitrile Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Benzylidenemalononitrile | 7.91 (d), 7.79 (s), 7.57 (m) | 159.97, 134.54, 130.77, 130.61, 113.62, 112.47, 82.56 |

| 2-(4-Methoxybenzylidene)malononitrile | 7.93 (d), 7.68 (s), 7.04 (d), 3.94 (s) | 164.9, 159.0, 133.5, 124.0, 115.1, 114.5, 113.4, 78.4, 56.8 |

| 2-(4-Chlorobenzylidene)malononitrile | 7.85 (d), 7.73 (s), 7.52 (d) | 158.25, 141.18, 131.84, 130.10, 129.28, 113.43, 112.33, 83.42 |

| 2-(4-Nitrobenzylidene)malononitrile | 8.42 (d), 8.11 (d), 7.92 (s) | 156.9, 150.6, 135.9, 131.4, 124.6, 113.0, 111.5, 87.6 |

| 2-(2-Chlorobenzylidene)malononitrile | 8.27 (s), 8.18 (d), 7.55-7.54 (m), 7.46-7.43 (m) | 156.04, 136.36, 135.03, 130.71, 129.51, 129.08, 127.79, 113.21, 111.90, 85.83 |

This table presents a selection of reported NMR data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and determining the connectivity of atoms within the salicylidene malononitrile framework.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded proton and carbon atoms. This allows for the straightforward assignment of the carbon signal for each protonated carbon in the molecule. For example, the vinyl proton signal will show a correlation to the signal of the vinyl carbon to which it is attached.

Real-Time NMR Monitoring for Mechanistic Insights

The Knoevenagel condensation, the primary reaction for synthesizing salicylidene malononitriles, can be monitored in real-time using ¹H NMR spectroscopy. This technique allows researchers to follow the progress of the reaction by observing the disappearance of the starting material signals (e.g., the aldehyde proton of salicylaldehyde) and the concurrent appearance of the product signals (e.g., the vinyl proton of the salicylidene malononitrile).

By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. This provides valuable mechanistic insights, such as the identification of reaction intermediates and the determination of reaction rates. For example, in some cases, the formation of an intermediate adduct may be observed before the final dehydrated product is formed. Real-time NMR is particularly useful for optimizing reaction conditions, such as catalyst loading, temperature, and solvent, to maximize the yield and selectivity of the desired product.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for the characterization of salicylidene malononitrile systems.

Fourier-Transform Infrared (FT-IR) Characterization

The FT-IR spectrum of salicylidene malononitrile displays several characteristic absorption bands that correspond to the vibrational modes of its functional groups. These bands serve as a fingerprint for the molecule and can be used to confirm its synthesis and purity.

A strong and sharp absorption band is typically observed in the range of 2220-2235 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups. The presence of this band is a clear indicator of the malononitrile moiety. The C=C stretching vibration of the vinylic group conjugated with the aromatic ring appears in the region of 1560-1610 cm⁻¹. The spectrum also shows characteristic bands for the aromatic C=C stretching vibrations, typically in the range of 1450-1600 cm⁻¹.

The broad absorption band corresponding to the O-H stretching vibration of the phenolic hydroxyl group is usually found in the region of 3200-3500 cm⁻¹. The broadness of this peak is due to intermolecular and intramolecular hydrogen bonding.

Table 2: Characteristic FT-IR Absorption Bands for Salicylidene Malononitrile Derivatives (KBr, cm⁻¹)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2210 - 2235 |

| Alkene (C=C) | Stretching | 1560 - 1610 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Phenolic (-OH) | Stretching (broad) | 3200 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of salicylidene malononitrile and its derivatives. It is also instrumental in providing structural information through the analysis of fragmentation patterns.

In a typical mass spectrum of salicylidene malononitrile, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound (170.17 g/mol for the parent compound). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for these

High-Resolution Mass Spectrometry and GC-MS Analysis

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental tools for the verification of the molecular structure and purity of salicylidene malononitrile. synhet.com HRMS provides the high-accuracy mass measurement necessary to confirm the elemental composition, while GC-MS offers insights into the molecule's fragmentation patterns under electron impact, which aids in structural confirmation.

The molecular formula for salicylidene malononitrile is C₁₀H₆N₂O, corresponding to a molecular weight of approximately 170.17 g/mol . evitachem.comnih.gov In mass spectrometry, the compound is often observed as its protonated molecular ion [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 171.1. researchgate.net This has been confirmed in studies where it is identified as an intermediate in multicomponent reactions. researchgate.net

GC-MS analysis of related α,β-unsaturated malononitriles reveals predictable fragmentation pathways. unlp.edu.ar Upon ionization, the molecular ion peak is observed, and subsequent fragmentation typically involves the loss of small, stable molecules or radicals. For salicylidene malononitrile, key fragmentations would be expected to include the loss of a cyano radical (·CN) or hydrogen cyanide (HCN), as well as cleavages yielding the stable salicyl or phenyl fragments. The analysis of these fragments is crucial for confirming the connectivity of the molecule. unlp.edu.ar

Table 1: Expected Key Ions in the Mass Spectrum of Salicylidene Malononitrile This table is a representation of expected fragments based on the structure and analysis of similar compounds.

| m/z Value | Proposed Ion/Fragment | Significance |

|---|---|---|

| 170 | [C₁₀H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 171 | [C₁₀H₇N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 143 | [M - HCN]⁺• | Loss of hydrogen cyanide |

| 116 | [M - 2HCN]⁺• | Loss of two hydrogen cyanide molecules |

| 91 | [C₇H₇]⁺ | Tropylium ion fragment |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail on bond lengths, angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous molecular structure determination. This technique has been employed to unequivocally confirm the structure of compounds resulting from the reaction between salicylaldehyde and malononitrile. rsc.orgrsc.org While the initial Knoevenagel condensation product is salicylidene malononitrile, subsequent reactions can occur, and SC-XRD is critical to identify the final, often more complex, product, such as a chromene derivative. rsc.orgrsc.org

Table 2: Representative Crystallographic Data for a Related Chromene Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction analysis, based on published data for structurally similar compounds. nih.gov

| Parameter | Example Value |

|---|---|

| Chemical formula | C₁₇H₁₄N₄O₂S |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.2114(15) |

| b (Å) | 12.5960(17) |

| c (Å) | 8.5169(12) |

| β (°) | 96.039(2) |

| Volume (ų) | 1196.1(3) |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is a vital technique for the characterization of bulk, polycrystalline materials. nih.gov It is particularly useful for confirming that a synthesized bulk sample is composed of the same crystalline phase as the material analyzed by single-crystal XRD. rsc.org

In practice, the PXRD pattern is recorded from the bulk powder and compared to a pattern calculated from the SC-XRD data. figshare.comscispace.com A high degree of similarity, where the peak positions (in degrees 2θ) and relative intensities are virtually superimposable, confirms the phase purity of the bulk sample. rsc.org This comparison is crucial in studies of polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. acs.org

Table 3: Illustrative Comparison of Calculated vs. Experimental PXRD Peaks This table demonstrates the principle of comparing PXRD data to confirm sample identity, based on descriptions from literature. figshare.com

| Calculated 2θ (°) | Experimental 2θ (°) | Match |

|---|---|---|

| 10.5 | 10.6 | Yes |

| 15.2 | 15.2 | Yes |

| 21.1 | 21.0 | Yes |

| 25.8 | 25.9 | Yes |

| 27.4 | 27.4 | Yes |

Crystallographic Studies of Host-Guest Complexes

The study of host-guest chemistry involves the encapsulation of a "guest" molecule, such as salicylidene malononitrile or its immediate precursors, within a larger "host" molecule. X-ray crystallography is essential for visualizing the precise nature of these interactions. nih.gov

Research has shown that self-assembled coordination cages can act as hosts for the reactants salicylaldehyde and malononitrile. acs.org Single-crystal X-ray studies of these host-guest complexes have provided valuable insights into the reaction mechanism, showing how the host's confined environment can orient the guest molecules and catalyze their transformation into coumarin (B35378) derivatives. acs.org Similarly, porous materials like metal-organic frameworks (MOFs) can serve as hosts, with their crystalline nature allowing for detailed structural analysis of the encapsulated guests. csic.es These crystallographic studies are pivotal for understanding supramolecular catalysis and designing novel molecular flasks for chemical synthesis. acs.orgresearchgate.net

Kinetic Studies of Salicylidene Malononitrile Reactions

Kinetic investigations into reactions involving salicylidene malononitrile and its formation provide critical insights into reaction mechanisms and rate-determining steps. Studies on the condensation of aromatic aldehydes with malononitrile have shown that the reaction generally follows second-order kinetics. researchgate.net The initial step is often the ionization of the active C-H bond of malononitrile, which can be the rate-determining step in some cases. researchgate.net

In one study, the reaction between malononitrile and various aromatic aldehydes was found to be first order in malononitrile and zero order in the aldehyde, indicating that the ionization of the methylene group is the slow step. researchgate.net However, other studies conclude that the reaction follows second-order kinetics, where the subsequent steps after the initial carbanion formation are more complex. researchgate.net

A kinetic study of the lipase-catalyzed condensation of salicylaldehyde and malononitrile under microwave irradiation was performed to understand the enzyme's behavior. researchgate.net By keeping the malononitrile concentration constant and varying the salicylaldehyde concentration, initial reaction rates were determined. The results indicated that an increase in the concentration of salicylaldehyde led to a decrease in the apparent kinetic constant (kcat/Km), suggesting that the salicylaldehyde may react with the malononitrile that is already bound to the enzyme's active site. researchgate.net

Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Synthesis

| Salicylaldehyde (1a) Conc. (M) | Malononitrile (2) Conc. (M) | Initial Rate (V₀) (M/min) |

|---|---|---|

| 0.1 | 0.05 | 0.0413 |

| 0.5 | 0.05 | 0.0278 |

| 1.0 | 0.05 | 0.0156 |

Data sourced from a study on lipase-catalyzed condensation under specific conditions. researchgate.net

Influence of Substituents on Reaction Reactivity and Selectivity

The electronic and steric nature of substituents on the salicylaldehyde ring significantly dictates the reactivity and selectivity of subsequent reactions. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electrophilicity of the benzylidene carbon and the stability of reaction intermediates.

For instance, in the synthesis of certain chromene derivatives, the reactivity of substituted salicylaldehydes was evaluated. researchgate.net The results show how different electronic effects influence product yield.

Table 2: Effect of Salicylaldehyde Substituents on Product Yield

| Entry | Salicylaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 95.2 |

| 2 | 5-Br | 3b | 96.1 |

| 3 | 3-OCH₃ | 3c | 93.4 |

| 4 | 5-Cl | 3d | 94.6 |

| 5 | 5-NO₂ | 3e | 91.1 |

Yields obtained under specific lipase-catalyzed, microwave-irradiated conditions. researchgate.net

The introduction of a phenoxide anion substituent, as is inherent in salicylidene derivatives, dramatically increases the pKa of the corresponding iminium ion compared to unsubstituted benzaldehyde, an effect stabilized by an intramolecular hydrogen bond. acs.org This highlights the profound influence of the ortho-hydroxy group on the electronic properties and reactivity of the molecule.

Stereoselective and Enantioselective Transformations

Salicylidene malononitrile and its derivatives are valuable substrates in asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol. The development of enantioselective reactions often relies on the use of chiral catalysts, such as organocatalysts or metal complexes.

Chiral amine-thiourea catalysts have been successfully employed in three-component enantioselective reactions involving salicylaldehyde, an active methylene compound like malononitrile, and a third component to produce chiral 2-aminochromenes with high yields and enantiomeric excesses (e.g., 84% ee). beilstein-journals.orgnih.gov The mechanism is believed to proceed through a cascade reaction involving an aldol addition, cyclization, and dehydration. beilstein-journals.orgnih.gov

The enantioselective epoxidation of alkylidenemalononitriles, including benzylidene derivatives, has been achieved using multifunctional cinchona-derived thiourea (B124793) organocatalysts. researchgate.net This method provides a route to important enantioenriched heterocycles. researchgate.net Furthermore, a highly syn-selective three-component tandem condensation of salicylaldehyde, malononitrile, and butenolides has been reported, demonstrating excellent diastereoselectivity. bohrium.combohrium.com

These transformations showcase the utility of salicylidene malononitrile as a prochiral substrate, where a chiral catalyst can effectively control the facial selectivity of nucleophilic attacks or cycloadditions, leading to optically active products.

Tandem Reactions and Multi-Component Strategies

Salicylidene malononitrile is a cornerstone of many tandem, domino, and multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. academie-sciences.fr These strategies are highly atom- and step-economical.

A common sequence begins with the in-situ formation of salicylidene malononitrile via a Knoevenagel condensation. beilstein-journals.orgnih.govacademie-sciences.fr This intermediate can then undergo a variety of subsequent transformations. One prevalent pathway is a Michael addition followed by an intramolecular cyclization. academie-sciences.frrsc.org For example, in a three-component reaction of salicylaldehydes, malononitrile, and cyanoacetamides, the salicylidene malononitrile intermediate is attacked by the carbanion of cyanoacetamide in a Michael addition, which is followed by cyclization to yield substituted 2-amino-4H-chromenes. academie-sciences.fr

Other complex heterocyclic systems, such as 5H-chromeno[2,3-b]pyridines, are synthesized through pseudo-multicomponent reactions. rsc.org These can involve a sequence of Knoevenagel condensation, intramolecular Pinner cyclization, and Michael addition. rsc.org The versatility of salicylidene malononitrile is further demonstrated in tandem oxo-Michael addition/intramolecular Knoevenagel condensation sequences to furnish various chromane (B1220400) derivatives. nih.gov These strategies underscore the role of salicylidene malononitrile as a pivotal reactive intermediate that enables the efficient construction of diverse and medicinally relevant scaffolds. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complexes of Salicylidene Malononitrile Derived Ligands

Design and Synthesis of Salicylidene-Based Schiff Base Ligands

The primary synthetic route to salicylidene-based ligands is the Schiff base condensation reaction, which involves the reaction of a primary amine with an aldehyde or ketone. researchgate.net In the context of the parent compound, 2-(2-hydroxybenzylidene)malononitrile (salicylidene malononitrile), the synthesis is typically achieved through a Knoevenagel condensation. This reaction involves combining salicylaldehyde (B1680747) and malononitrile (B47326), often under the influence of a weak base catalyst like an amine. ijraset.comresearchgate.net

The versatility of this basic structure allows for the design of a wide array of derivative ligands. Modifications can be introduced on the salicylaldehyde ring or by replacing malononitrile with other active methylene (B1212753) compounds or primary amines. For instance, Schiff base ligands are commonly synthesized by reacting salicylaldehyde or substituted salicylaldehydes with various amino compounds. utm.myscience.govdergipark.org.tr A general method involves refluxing equimolar amounts of salicylaldehyde and a primary amine in a solvent such as ethanol (B145695). researchgate.netutm.my The resulting Schiff base ligands, often featuring an azomethine group (-CH=N-), are crucial precursors in coordination chemistry. researchgate.net These ligands can be designed to be bidentate, tridentate, or tetradentate, offering multiple coordination sites for metal ions. science.govdergipark.org.tr

For example, tetradentate N2O2 Schiff base ligands can be synthesized from the reaction of salicylaldehyde derivatives with diamines, creating a structure capable of binding a metal ion at four points through two nitrogen and two oxygen atoms. science.govdergipark.org.tr The inherent synthetic flexibility allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.

Complexation with Transition Metal Ions

Salicylidene-based Schiff base ligands readily form stable complexes with a wide range of transition metal ions. The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen atom. dergipark.org.trresearchgate.net This chelation forms stable five- or six-membered rings around the central metal ion.

Researchers have reported the successful synthesis of complexes with numerous first- and second-row transition metals. Commonly used metal ions include:

Copper(II): Extensively studied, forming complexes that are often used in catalytic applications. ijraset.comutm.myrsc.org

Nickel(II): Forms well-defined complexes with square-planar or octahedral geometries. dergipark.org.trresearchgate.netnih.govnih.gov

Zinc(II): Yields complexes that are often diamagnetic and useful for NMR studies and catalytic reactions. dergipark.org.trnih.govbohrium.com

Cobalt(II): Known to form complexes with tetrahedral or octahedral geometries. nih.govmdpi.com

Manganese(II): Used to synthesize complexes with interesting magnetic and catalytic properties. nih.govjournalajocs.com

Palladium(II) and Platinum(II): Form square-planar complexes, with some Pt(II) complexes showing water solubility. researchgate.netrsc.orgnih.gov

Ruthenium(II) and Iridium(III): Complexes with these heavier transition metals have been investigated for their unique photophysical properties. nih.gov

The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, depends on the denticity of the ligand and the coordination preference of the metal ion. nih.govmdpi.com The choice of metal ion is crucial as it significantly influences the geometry, stability, and reactivity of the final complex. journalajocs.com

Structural Characterization of Metal-Ligand Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structures of these metal-ligand complexes.

Spectroscopic methods provide invaluable information about the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: This is a fundamental tool for confirming complexation. A key diagnostic feature is the shift in the azomethine ν(C=N) stretching frequency. Upon coordination to a metal ion, this band, typically observed around 1612-1680 cm⁻¹ in the free ligand, shifts to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in bonding. ijraset.comresearchgate.netmdpi.com The disappearance or shift of the broad phenolic ν(O-H) band also confirms deprotonation and coordination of the phenolic oxygen. mdpi.com The appearance of new bands at lower frequencies (e.g., 400-440 cm⁻¹) can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. scirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry and electronic structure. researchgate.net The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand. Upon complexation, new bands may appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. researchgate.net For instance, Cu(II) complexes often exhibit broad d-d transition bands that are indicative of a distorted octahedral or square planar geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. utm.myjournalajocs.comacs.org The chemical shift of the azomethine proton (-CH=N) is particularly sensitive to the coordination environment. acs.org Signals corresponding to the ligand's aromatic and aliphatic protons will also show shifts upon complexation, confirming the ligand's binding to the metal. acs.orgresearchgate.net

| Spectroscopic Technique | Key Observable Feature | Interpretation |

| FT-IR | Shift in ν(C=N) stretch | Coordination of azomethine nitrogen |

| Disappearance of phenolic ν(O-H) | Deprotonation and coordination of phenolic oxygen | |

| Appearance of new ν(M-N) and ν(M-O) bands | Direct evidence of metal-ligand bond formation | |

| UV-Vis | Appearance of new bands in the visible region | d-d transitions or Ligand-to-Metal Charge Transfer (LMCT) |

| Shifts in ligand-centered π→π* transitions | Electronic perturbation of the ligand upon coordination | |

| ¹H NMR | Shift in the azomethine proton signal | Confirmation of complexation in solution |

| Changes in aromatic proton signals | Alteration of the ligand's electronic environment |

Square-Planar Geometry: Commonly observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.netnih.gov For example, Pd(II) and Ni(II) complexes with tetradentate Schiff bases derived from salicylaldehyde derivatives and aliphatic diamines have been shown to adopt a slightly distorted square-planar geometry. researchgate.net

Tetrahedral Geometry: Often found in complexes of d¹⁰ ions like Zn(II) or some Co(II) complexes. nih.govbohrium.com

Octahedral Geometry: This geometry is common for many transition metals, including Co(II), Ni(II), and Cu(II), especially when solvent molecules or other co-ligands are involved in the coordination sphere. nih.govmdpi.comresearchgate.net

X-ray diffraction studies confirm that the Schiff base ligands coordinate to the metal center through the deprotonated phenolic oxygen and the azomethine nitrogen atoms, forming a stable chelate structure. researchgate.net These analyses are crucial for establishing structure-property relationships, particularly in the context of catalysis, where the geometry around the metal center can dictate the complex's activity and selectivity. nih.gov

| Metal Ion | Typical Coordination Geometry | Supporting Evidence |

| Ni(II) | Square-Planar or Octahedral | researchgate.netnih.govnih.gov |

| Cu(II) | Distorted Square-Planar or Octahedral | nih.govresearchgate.net |

| Pd(II) | Square-Planar | researchgate.netnih.gov |

| Zn(II) | Tetrahedral | dergipark.org.trbohrium.com |

| Co(II) | Tetrahedral or Octahedral | nih.govmdpi.com |

Catalytic Applications of Salicylidene Malononitrile Metal Complexes

The metal complexes of salicylidene-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The catalytic activity is attributed to the ability of the central metal ion to act as a Lewis acid and facilitate reactions.

Knoevenagel Condensation: Chitosan-based Schiff base complexes of copper(II) have been employed as heterogeneous catalysts for the Knoevenagel condensation of salicylaldehyde and malononitrile. ijraset.com These catalysts are noted for reducing the reaction time and for their utility in carbon-carbon bond formation. ijraset.com

Multicomponent Reactions (MCRs): Nickel(II) complexes of unsymmetrical salen-type ligands have been used to catalyze the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov This method provides an efficient synthesis for biologically active 2-amino-3-cyano-4H-pyran derivatives with yields up to 98%. nih.gov Similarly, zinc complexes have been assessed for MCRs involving substituted benzaldehydes, malononitrile, and resorcinol. bohrium.com

Oxidation Reactions: Water-soluble copper(II) complexes of N-salicylidene amino acid Schiff bases have been reported as effective homogeneous catalysts for the oxidation of alkenes and alcohols. rsc.org

Other Reactions: Copper(II) complexes have also been shown to catalyze the reduction of 4-nitrophenol. utm.my The versatility of these catalysts stems from the ease with which the ligand framework and the central metal ion can be modified to optimize performance for a specific reaction. rsc.org

| Catalyst Type | Reaction Catalyzed | Key Findings |

| Cu(II)-Chitosan Schiff Base | Knoevenagel Condensation | Acts as an effective heterogeneous catalyst. ijraset.com |

| Ni(II)-Unsymmetrical Salen Complex | One-pot synthesis of 2-amino-3-cyano-4H-pyrans | High yields (up to 98%) in a short reaction time. nih.gov |

| Zn(II)-Schiff Base Complex | Multicomponent reaction of aldehydes, malononitrile, and resorcinol | Demonstrates Lewis acidic catalytic activity. bohrium.com |

| Cu(II)-N-salicylidene amino acid | Oxidation of alkenes and alcohols | Effective as a water-soluble homogeneous catalyst. rsc.org |

Supramolecular Chemistry and Self Assembly

Host-Guest Chemistry with Salicylidene Malononitrile (B47326) Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org This interaction is driven by non-covalent forces and can lead to unique chemical and physical properties.

In the context of salicylidene malononitrile, its derivatives can act as guests. For instance, research has demonstrated the encapsulation of salicylaldehyde (B1680747) derivatives and malononitrile within self-assembled coordination cages, which serve as water-soluble molecular flasks. iaea.orgresearchgate.netsciencechina.cnresearchgate.net The formation of these host-guest complexes has been confirmed through techniques like ¹H NMR spectroscopy, which reveals shifts in the proton signals of both the host and guest molecules upon complexation. acs.org

A notable example involves the use of a Pd4L2 cage, which encapsulates salicylaldehyde derivatives and malononitrile, facilitating the synthesis of coumarin (B35378) derivatives. iaea.orgresearchgate.netsciencechina.cnresearchgate.net The crystal structures of these host-guest complexes have been elucidated, providing insight into the binding mechanism. iaea.orgresearchgate.netresearchgate.net The encapsulation within the host's cavity can enhance the solubility of the guest molecules in aqueous environments and increase their local concentration, thereby promoting chemical reactions. researchgate.net

Supramolecular Catalysis Utilizing Molecular Flasks

The confined environment of a molecular flask can significantly influence the rate and selectivity of chemical reactions. This principle, known as supramolecular catalysis, has been effectively applied using salicylidene malononitrile as a substrate.

Self-assembled coordination cages, acting as molecular flasks, have been shown to catalyze the Knoevenagel condensation of salicylaldehyde derivatives with malononitrile to produce coumarin derivatives in aqueous solution. iaea.orgresearchgate.netsciencechina.cn The reaction proceeds under mild conditions and demonstrates a broad substrate scope. iaea.orgresearchgate.netresearchgate.net

Kinetic studies, specifically Michaelis-Menten kinetics, have revealed a significant rate enhancement for the reaction carried out within the molecular flask compared to the background reaction in the absence of the cage. iaea.orgresearchgate.netsciencechina.cn In one case, a more than 23-fold increase in the rate of product formation was observed. iaea.orgresearchgate.netsciencechina.cn The size and symmetry of the molecular flask's cavity are crucial for its catalytic efficiency. iaea.orgresearchgate.netsciencechina.cn For example, a smaller Pd6L4 cage resulted in a mixture of products and lower yields, highlighting the importance of a well-defined reaction space. iaea.org

Investigation of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, Chalcogen Bonding)

The self-assembly of salicylidene malononitrile derivatives into ordered supramolecular structures is directed by a variety of non-covalent interactions. researchgate.net These weak forces, including hydrogen bonding and chalcogen bonding, play a critical role in determining the final architecture and properties of the resulting assemblies. researchgate.netrsc.org

Hydrogen Bonding: Hydrogen bonds are a predominant force in the self-assembly of many organic molecules. researchgate.net In systems involving salicylidene malononitrile derivatives, hydrogen bonding can occur between various functional groups, contributing to the formation of stable, ordered structures. For example, the formation of supramolecular nanofibers from diacetylene derivatives is facilitated by hydrogen bonding between amide functions, which positions the reactive diacetylene units for topochemical polymerization. rsc.org While direct studies on hydrogen bonding in pure salicylidene malononitrile self-assembly are specific, the principles are broadly applicable. The presence of donor and acceptor groups in its derivatives, such as hydroxyl and cyano groups, provides the potential for extensive hydrogen-bonding networks.

Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (S, Se, Te) as a Lewis acidic center. samipubco.comnih.gov This interaction has been increasingly recognized as a valuable tool in crystal engineering and supramolecular chemistry. nih.gov In the context of salicylidene malononitrile, while direct evidence of its participation in chalcogen bonding is emerging, related systems demonstrate its potential. For instance, dicationic tellurium-based chalcogen bond donors have been successfully used to catalyze the nitro-Michael reaction, showcasing the ability of chalcogen bonding to activate substrates. nih.gov The design of molecules containing chalcogen atoms alongside the salicylidene malononitrile framework could lead to novel self-assembled materials directed by these specific interactions.

Coordination-Driven Self-Assembly in Malononitrile, Salicylidene- Systems

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined two- and three-dimensional supramolecular architectures. acs.orgrsc.org This approach utilizes the directional and predictable nature of metal-ligand coordination bonds.

Salicylidene malononitrile derivatives can be functionalized with pyridyl groups, transforming them into polytopic building blocks suitable for coordination-driven self-assembly. scispace.com These pyridyl-functionalized derivatives can react with various metal ions or complexes to form metallacycles and other complex structures. scispace.com

For example, the reaction of a tetrapyridyl donor with cis-blocked 90° Pd(II) and Pt(II) acceptors leads to the formation of octanuclear molecular barrels. acs.org While not directly a salicylidene malononitrile system, this illustrates the principle. The synthesis of a novel pyridyl-functionalized fluoren-9-ylidene malononitrile derivative has been reported, with ongoing studies exploring its potential as a building block for supramolecular assemblies. scispace.com The combination of the electronic properties of the salicylidene malononitrile core with the versatile coordination chemistry of appended pyridyl groups opens up possibilities for creating functional materials with interesting photophysical or host-guest properties.

The formation of these coordination complexes is often influenced by other non-covalent interactions, such as hydrogen bonding and π-π stacking, which help to stabilize the final assembled structure. cusat.ac.in

Theoretical and Computational Studies of Malononitrile, Salicylidene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of salicylidene malononitrile (B47326) and its derivatives. scirp.orgamanote.comresearchgate.netekb.eg These calculations help in understanding the molecule's stability, reactivity, and potential applications. nih.gov

A common approach involves geometry optimization and frequency calculations using functionals like B3LYP with basis sets such as 6-31G(d,p). nih.govresearchgate.net Such studies on related benzylidenemalononitrile (B1330407) derivatives provide valuable data on their thermodynamic stability. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. scirp.orgnih.gov

Other related quantum chemical parameters that describe a molecule's reactivity include chemical hardness (η) and softness (S). nih.gov Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness. nih.gov These parameters are calculated from the HOMO and LUMO energies and provide further insights into the molecule's stability. nih.gov

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.31 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.21 | Indicator of chemical reactivity and kinetic stability |

| Hardness (η) | 2.11 | Resistance to change in electron distribution |

| Softness (S) | 0.24 | Reciprocal of hardness, indicates higher reactivity |

Computational Elucidation of Reaction Mechanisms

Salicylidene malononitrile is synthesized via the Knoevenagel condensation reaction between salicylaldehyde (B1680747) and malononitrile. nih.govnih.gov Computational chemistry plays a vital role in elucidating the detailed mechanism of this and similar reactions. The reaction is typically base-catalyzed and involves the formation of a carbanionic intermediate. nih.govacademie-sciences.fr A plausible mechanism involves the activation of the aldehyde's carbonyl group by the catalyst, while a basic site on the catalyst deprotonates the active methylene (B1212753) group of malononitrile. nih.gov This is followed by a nucleophilic attack of the resulting carbanion on the activated carbonyl carbon, leading to an intermediate that subsequently dehydrates to form the final C=C double bond of the salicylidene malononitrile product. nih.govacademie-sciences.fr

A complete computational elucidation of a reaction mechanism involves mapping the entire reaction pathway, which connects reactants, transition states, intermediates, and products on a potential energy surface. Transition state analysis is a critical component of this process, focusing on identifying the highest energy point along the reaction coordinate, known as the transition state (TS). The TS represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods are used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is followed by frequency calculations to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) path is calculated. The IRC calculation maps the minimum energy path from the transition state down to the reactants on one side and the products on the other, thus confirming that the identified TS correctly connects the desired reactants and products. The energy difference between the reactants and the transition state defines the activation energy of the reaction, a key parameter in determining reaction rates.

Since many chemical reactions, including the Knoevenagel condensation, are performed in a solvent, accounting for solvation effects is crucial for accurate computational modeling. ucsb.edu Solvation models can be broadly categorized into two types: explicit and implicit. wikipedia.org

Explicit solvent models involve including a specific number of solvent molecules in the calculation to directly model solute-solvent interactions, such as hydrogen bonding. ucsb.edu While this approach can provide a detailed picture of the immediate solvent environment, it is computationally very expensive. tum.de

Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, a method known as the continuum solvation model. nih.gov This approach is computationally more efficient. tum.denih.gov The solute is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent medium. ucsb.edu The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEF-PCM), are widely used implicit models. nih.govnih.gov These models have been successfully applied in computational studies to predict how solvent polarity affects molecular properties and reaction energies. nih.govmdpi.com For instance, they can be used to understand solvatochromic shifts, where the absorption spectrum of a molecule changes depending on the solvent. ucsb.edu

Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to predict and interpret various types of spectroscopic data, which aids in the structural confirmation of synthesized compounds like salicylidene malononitrile.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule. canterbury.ac.nz Computational frequency analysis, typically performed using DFT methods, can predict the vibrational spectra of molecules. arxiv.org The calculated harmonic vibrational frequencies are often systematically higher than the experimental values, so they are commonly multiplied by a scaling factor (e.g., 0.967) to improve agreement with experimental data. nih.gov

For salicylidene malononitrile derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to predict vibrational frequencies. nih.gov These theoretical spectra can be compared with experimental FT-IR data to assign specific absorption bands to particular vibrational modes, such as the characteristic stretching of the nitrile (-C≡N) group, the alkene C=C bond, and the aromatic C-H bonds. nih.gov This comparison is invaluable for confirming the presence of key functional groups and verifying the molecular structure. nih.gov

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| Aromatic C-H stretch | 3033 | Corresponds to calculated aromatic C-H modes |

| Nitrile (-C≡N) stretch | 2223 | Corresponds to calculated nitrile stretching mode |

| Alkene (C=C) stretch | 1605 | Corresponds to calculated C=C stretching mode |

| Aryl (C=C) stretch | 1583 | Corresponds to calculated aryl C=C stretching modes |